Home > Products > Screening Compounds P25295 > (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine - 1260672-10-3

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

Catalog Number: EVT-3457175
CAS Number: 1260672-10-3
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine is a chemical building block incorporating a pyrrolo[1,2-b]pyrazole core structure with a methanamine substituent. This heterocyclic scaffold is found in various bioactive molecules, including those exhibiting promising activity as kinase inhibitors. [, , , ] Specifically, derivatives of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine have demonstrated potential in targeting transforming growth factor beta (TGF-β) type 1 receptor kinase, an important target for cancer therapy and fibrosis. [, , ]

Applications
  • Inhibitors of TGF-β signaling: These inhibitors hold therapeutic potential for treating various diseases associated with dysregulated TGF-β signaling, including fibrosis, cancer, and inflammatory disorders. [, ]
  • Antiviral agents: Studies have identified pyrrolo[1,2-b]pyrazole derivatives exhibiting anti-HIV activity, highlighting the potential of this scaffold for developing novel antiviral therapies. []
  • Cyclooxygenase (COX) inhibitors: Research has shown that some withasomnines, natural products containing the pyrrolo[1,2-b]pyrazole core, and their synthetic analogues, exhibit inhibitory activity against COX-1 and COX-2, suggesting potential applications as anti-inflammatory agents. []

2-(6-methyl-pyridin-2-yl)-3-[6-amido-quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole monohydrate

    Compound Description: This compound is a crystalline monohydrate form of a pyrrolo[1,2-b]pyrazole derivative. It acts as an inhibitor of transforming growth factor beta (TGF-β). []

    Relevance: This compound shares the core 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole structure with (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. The key difference lies in the substitution at the 3-position of the pyrrolopyrazole ring. While (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine has a methanamine group, this compound features a more complex substituent incorporating a quinoline and a pyridine ring. []

Arylated or Heteroarylated 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles

    Compound Description: This refers to a class of compounds synthesized via palladium-catalyzed C-H activation. These compounds exhibit selective inhibition of ALK5 kinase. []

    Relevance: This class of compounds shares the core 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold with (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. The variations lie in the presence of aryl or heteroaryl substitutions at the 3-position and the gem-dimethyl substitution at the 5-position, which are not present in the main compound. []

7-[3-fluoro-4-aminophenyl-(4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl))]-quinoline (DHP-2)

    Compound Description: DHP-2 is a specific inhibitor of the zipper sterile-α-motif kinase (ZAK). It has been shown to block Shiga toxin and ricin-induced SAPKinase activation and the upregulation of the proinflammatory cytokine interleukin-8. []

Withasomnines and Analogues

    Compound Description: Withasomnines are natural products that exhibit inhibitory activity against cyclooxygenases-1 and -2 (COX-1 and COX-2). Analogues of withasomnines have been synthesized to explore their structure-activity relationships and develop potentially more potent inhibitors. []

    Relevance: Withasomnines and their analogues, while containing the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core found in (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine, differ significantly in their overall structure. The withasomnines incorporate a fused ring system and a complex side chain, which are absent in (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. The shared pyrrolopyrazole moiety suggests a potential common origin or synthetic route but their distinct structures highlight their different biological activities and chemical properties. []

4-[2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-quinoline-6-carboxamide monohydrate

    Compound Description: This compound has received orphan drug designation for the treatment of glioma and hepatocellular carcinoma. [, , ]

    Relevance: This compound shares the 2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl core with (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. The major difference is the presence of a quinoline-6-carboxamide substituent at the 3-position of the pyrrolopyrazole ring in this compound. [, , ]

7-Amino 4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines

    Compound Description: This group of compounds acts as potent inhibitors of the transforming growth factor beta type I receptor kinase domain. [, ]

    Relevance: These compounds and (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine both possess the 2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl core structure. The primary difference lies in the presence of a 7-aminoquinoline substituent at the 3-position of the pyrrolopyrazole ring in these compounds. [, ]

Properties

CAS Number

1260672-10-3

Product Name

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethanamine

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C7H11N3/c8-4-6-5-9-10-3-1-2-7(6)10/h5H,1-4,8H2

InChI Key

YBQHCOCESJJECE-UHFFFAOYSA-N

SMILES

C1CC2=C(C=NN2C1)CN

Canonical SMILES

C1CC2=C(C=NN2C1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.